N-phenyl-4-(pyrrolidin-1-yl)-6-{(2Z)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups, including a phenyl group, a pyrrolidinyl group, and a trifluoromethylphenyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions.
Hydrazone Formation: The hydrazone moiety is formed by reacting the triazine derivative with 3-(trifluoromethyl)benzaldehyde in the presence of a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials, such as polymers and coatings.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Unique due to its specific substitution pattern and functional groups.
Other Triazine Derivatives: Compounds with similar triazine cores but different substituents, such as N-phenyl-4-(pyrrolidin-1-yl)-1,3,5-triazine-2,6-diamine.
Uniqueness
The uniqueness of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H20F3N7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-N-phenyl-6-pyrrolidin-1-yl-2-N-[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20F3N7/c22-21(23,24)16-8-6-7-15(13-16)14-25-30-19-27-18(26-17-9-2-1-3-10-17)28-20(29-19)31-11-4-5-12-31/h1-3,6-10,13-14H,4-5,11-12H2,(H2,26,27,28,29,30)/b25-14- |
InChI Key |
IPLGNCVMOWXZPW-QFEZKATASA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)C(F)(F)F)NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.